molecular formula C7H9NO2 B1343117 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one CAS No. 374706-74-8

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B1343117
CAS No.: 374706-74-8
M. Wt: 139.15 g/mol
InChI Key: OLVJDEIZGNBQIV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylpyridin-2(1H)-one using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the 3-position of the pyridine ring.

Another method involves the use of paraformaldehyde as the hydroxymethylating agent, with the reaction being carried out in an aqueous medium in the presence of an acid catalyst such as hydrochloric acid. This method is advantageous due to its simplicity and the use of environmentally friendly solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxymethylation reactions using formaldehyde or paraformaldehyde. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Formyl-6-methylpyridin-2(1H)-one or 3-Carboxy-6-methylpyridin-2(1H)-one.

    Reduction: 3-Methyl-6-methylpyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, enhancing the compound’s binding affinity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)pyridine: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.

    6-Methylpyridin-2(1H)-one:

    Hydroxymethylfurfural: Contains a furan ring instead of a pyridine ring, leading to distinct chemical behavior and uses.

Uniqueness

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring. This combination of functional groups imparts specific reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVJDEIZGNBQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603676
Record name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374706-74-8
Record name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-hydroxy-6-methylpyridine-3-carboxylic acid (2 g, 13 mmol) was dissolved in dry THF (80 ml), and this solution was cooled to −70° C. LiAlH4 (32 ml, 32 mmol) was then added over a period of 20 min. The reaction mixture was warmed to room temperature and then was heated at 70° C. for 1 hour. After cooling down to 0° C., the reaction mixture was added H2O (2 mL), 10% NaOH (4 mL) and finally H2O (2 mL). The reaction mixture was stirred at room temperature for 1 hour. NaSO4 (6 g) was added, the mixture was stirred for a further 30 min., filtered and washed with MeOH. The filtrate was concentrated to dryness to give the desired product as a solid (2 g, 100%). LCMS (ES+) m/z 140 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaSO4
Quantity
6 g
Type
reactant
Reaction Step Four
Yield
100%

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